molecular formula C13H16ClNOS B4628967 N-methyl-1-[4-(2-thienylmethoxy)phenyl]methanamine hydrochloride

N-methyl-1-[4-(2-thienylmethoxy)phenyl]methanamine hydrochloride

Cat. No. B4628967
M. Wt: 269.79 g/mol
InChI Key: ZYWHGSASNFVXNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-methyl-1-[4-(2-thienylmethoxy)phenyl]methanamine hydrochloride often involves multi-step organic reactions, including 1,3-dipolar cycloaddition reactions and Schiff base formation followed by reduction. For example, a related compound was synthesized through a 1,3-dipolar cycloaddition reaction, showcasing the complexity and the precision required in synthesizing such molecules (Aouine, Younas, et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds like N-methyl-1-[4-(2-thienylmethoxy)phenyl]methanamine hydrochloride is characterized by complex interactions, including hydrogen bonding and molecular conjugation. Studies on similar compounds have detailed their molecular structures using techniques such as X-ray crystallography, revealing asymmetric units and intermolecular hydrogen bonding which stabilize the molecular structure (P. A. Ajibade, F. P. Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving N-methyl-1-[4-(2-thienylmethoxy)phenyl]methanamine hydrochloride or similar compounds can include interactions with metal ions, as seen in the use of chemosensors for metal ion detection. These reactions highlight the compound's reactivity and potential use in sensing applications due to changes in fluorescent properties upon metal binding (V. Tharmaraj, S. Devi, K. Pitchumani, 2012).

properties

IUPAC Name

N-methyl-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS.ClH/c1-14-9-11-4-6-12(7-5-11)15-10-13-3-2-8-16-13;/h2-8,14H,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWHGSASNFVXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OCC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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